molecular formula C9H12ClNO3 B12433619 2,5-DIMETHOXY-alpha-CHLOROBENZALDOXIME

2,5-DIMETHOXY-alpha-CHLOROBENZALDOXIME

Katalognummer: B12433619
Molekulargewicht: 217.65 g/mol
InChI-Schlüssel: PTRFXBFONBCLFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethoxy-alpha-chlorobenzaldoxime is an organic compound with the chemical formula C9H10ClNO3. It is a derivative of benzaldoxime, where the benzene ring is substituted with two methoxy groups at the 2 and 5 positions and a chlorine atom at the alpha position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-alpha-chlorobenzaldoxime typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde. This can be achieved through the methoxylation of benzaldehyde using methanol and a suitable catalyst.

    Formation of Benzaldoxime: The 2,5-dimethoxybenzaldehyde is then converted to its oxime derivative by reacting it with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Chlorination: The final step involves the chlorination of the oxime derivative to introduce the chlorine atom at the alpha position. This can be done using thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethoxy-alpha-chlorobenzaldoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the oxime group can yield amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The chlorine atom at the alpha position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted under mild to moderate temperatures in polar solvents.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy-alpha-chlorobenzaldoxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-dimethoxy-alpha-chlorobenzaldoxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups and chlorine atom contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 2,5-dimethoxy-alpha-chlorobenzaldoxime.

    2,5-Dimethoxyphenethylamine: A structurally related compound with psychoactive properties.

    2,5-Dimethoxy-4-bromoamphetamine: Another related compound known for its psychoactive effects.

Uniqueness

This compound is unique due to the presence of the oxime group and the chlorine atom at the alpha position These structural features confer distinct reactivity and potential biological activities compared to other similar compounds

Eigenschaften

Molekularformel

C9H12ClNO3

Molekulargewicht

217.65 g/mol

IUPAC-Name

N-[(6-chloro-3,6-dimethoxycyclohexa-2,4-dien-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H12ClNO3/c1-13-8-3-4-9(10,14-2)7(5-8)6-11-12/h3-7,12H,1-2H3

InChI-Schlüssel

PTRFXBFONBCLFF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(C(C=C1)(OC)Cl)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.